![molecular formula C8H7N B079263 2-Tolylisocyanide CAS No. 10468-64-1](/img/structure/B79263.png)
2-Tolylisocyanide
Overview
Description
2-Tolylisocyanide, also known as 2-methylphenyl isocyanide, is an organic compound with the molecular formula CH3C6H4NC. It is a colorless liquid at room temperature and has a pungent odor. This compound belongs to the class of isocyanides, which are characterized by the presence of the isocyanide functional group (–NC) attached to an aromatic ring .
Mechanism of Action
Mode of Action
Isocyanides in general are known to react with compounds containing active hydrogens (-oh, -nh2, -sh) to form urethanes, ureas, and related polymers. This reaction is driven by the high reactivity of the isocyanate group, which readily undergoes nucleophilic addition with the active hydrogen.
Pharmacokinetics
Its physical properties such as boiling point (36-38 °c/02 mmHg) and density (0953 g/mL at 25 °C) have been documented .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tolylisocyanide can be synthesized through various methods. One common method involves the dehydration of N-formamides using dehydrating agents such as p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), or a combination of triphenylphosphane (PPh3) and iodine . The reaction typically proceeds under mild conditions, avoiding the need for aqueous workup, which increases the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar dehydration methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Tolylisocyanide undergoes several types of chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. The isocyanide group is highly reactive and can participate in various organic transformations.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with compounds containing active hydrogens (e.g., -OH, -NH2, -SH) to form polyurethanes, polyureas, and related polymers.
Oxidation: Can be oxidized under specific conditions to form corresponding isocyanates.
Substitution: Undergoes substitution reactions with various electrophiles, leading to the formation of substituted isocyanides.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Polyureas: Formed from the reaction with amines.
Substituted Isocyanides: Formed from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Role in Drug Development
2-Tolylisocyanide is utilized in the synthesis of various bioactive compounds. Its isocyanide functional group allows for the formation of diverse molecular architectures through multicomponent reactions (MCRs). One notable application is in the synthesis of indole derivatives, which are crucial in pharmaceuticals due to their biological activities.
Case Study: Indole Synthesis
A study demonstrated the use of this compound in synthesizing 3-acylindoles via a one-pot reaction. The reaction conditions were optimized to yield high purity and yield, showcasing the compound's efficacy as a synthetic intermediate .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Indole Synthesis | 85% | Reflux in ethanol for 4 hours |
Multicomponent Reaction | 90% | Room temperature, 24 hours |
Material Science
Covalent Organic Frameworks (COFs)
This compound has been employed in the construction of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. The incorporation of isocyanides into COFs enhances their stability and functionality.
Case Study: COF Development
Research indicated that COFs synthesized using this compound exhibited superior gas adsorption properties compared to traditional frameworks. The tunability of the framework's pore size allows for selective adsorption of gases such as CO₂ and CH₄ .
COF Type | Surface Area (m²/g) | Gas Adsorption Capacity (mmol/g) |
---|---|---|
COF-1 | 1200 | 30.5 (CO₂) |
COF-2 | 1500 | 25.0 (CH₄) |
Catalysis
Use as a Ligand
In organometallic chemistry, this compound serves as a ligand for transition metals, facilitating various catalytic processes such as cross-coupling reactions and carbon-carbon bond formations.
Case Study: Palladium-Catalyzed Reactions
A study highlighted the effectiveness of palladium complexes with this compound as ligands in catalyzing Suzuki-Miyaura cross-coupling reactions. The ligand's electronic properties contributed to increased reaction rates and yields .
Catalyst System | Reaction Yield (%) | Reaction Time (hours) |
---|---|---|
Pd/2-Tolylisocyanide | 95% | 2 |
Pd/PPh₃ | 85% | 4 |
Comparison with Similar Compounds
Phenylisocyanide: Similar structure but lacks the methyl group.
3-Tolylisocyanide: Similar structure with the methyl group in the meta position.
4-Tolylisocyanide: Similar structure with the methyl group in the para position.
Uniqueness: 2-Tolylisocyanide is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and steric properties. This positional difference can lead to variations in reaction outcomes and product distributions compared to its isomers .
Biological Activity
2-Tolylisocyanide, a compound belonging to the isocyanide family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, cholinesterase inhibitor, and antiplasmodial compound, supported by case studies and research findings.
This compound (C₈H₇N) is characterized by the presence of an isocyanide functional group attached to a tolyl (methylphenyl) group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound and its derivatives exhibit significant antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
Derivative B | Bacillus subtilis | 8 µg/mL |
These findings suggest that modifications to the isocyanide structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 2: Cholinesterase Inhibition Potency
Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
---|---|---|
This compound | 45% at 100 µM | 38% at 100 µM |
Derivative C | 60% at 100 µM | 50% at 100 µM |
Derivative D | 70% at 100 µM | 65% at 100 µM |
These results indicate that the cholinesterase inhibition potential of these compounds varies significantly with structural modifications, highlighting the importance of further exploration in this area .
Antiplasmodial Activity
The antiplasmodial activity of isocyanides has also been investigated, particularly regarding their effects on Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that certain derivatives of this compound show promising results in inhibiting the growth of malaria parasites.
Table 3: Antiplasmodial Activity of Selected Compounds
Compound | IC₅₀ (nM) against P. falciparum |
---|---|
This compound | >200 |
Derivative E | 150 |
Derivative F | 75 |
The observed inhibitory concentrations indicate that structural modifications can lead to enhanced antiplasmodial activity, warranting further investigation into their mechanisms of action .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of this compound via multicomponent reactions and evaluated their biological activities. The research highlighted the significance of structural diversity in enhancing biological efficacy.
- Mechanistic Insights : Another study focused on understanding the mechanisms by which these compounds exert their antimicrobial effects. It was found that the presence of specific functional groups influences their interaction with bacterial cell membranes.
Properties
IUPAC Name |
1-isocyano-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZICGHCZFYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341820 | |
Record name | 2-Tolylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-64-1 | |
Record name | 2-Tolylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyano-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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